2-Aminooctadec-14-EN-1-OL
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Overview
Description
2-Aminooctadec-14-EN-1-OL: is a sphingoid base, a type of long-chain amino alcohol. It is a structural analog of sphingosine, a key component in the metabolism of sphingolipids, which are essential constituents of cell membranes . This compound is characterized by its amphipathic nature, having both hydrophobic and hydrophilic properties, making it crucial in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctadec-14-EN-1-OL typically involves the reduction of corresponding amides or nitriles. One common method is the reduction of 2-aminooctadec-14-EN-1-nitrile using lithium aluminum hydride in anhydrous ether . Another approach involves the catalytic hydrogenation of 2-aminooctadec-14-EN-1-amide using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminooctadec-14-EN-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amino alcohols.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Chemistry: 2-Aminooctadec-14-EN-1-OL is used as a precursor in the synthesis of various sphingolipids and ceramides. These compounds are essential for studying cell membrane structure and function .
Biology: In biological research, this compound is used to investigate the role of sphingolipids in cell signaling, apoptosis, and inflammation .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .
Industry: The compound is used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties. It is also utilized in the production of bioactive lipids .
Mechanism of Action
2-Aminooctadec-14-EN-1-OL exerts its effects by integrating into cell membranes and participating in the formation of lipid rafts. These lipid rafts are crucial for cell signaling and membrane fluidity . The compound interacts with various molecular targets, including sphingosine-1-phosphate receptors, which play a role in cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Sphingosine: A structurally similar compound with a double bond at position 4 instead of 14.
Phytosphingosine: Another sphingoid base with additional hydroxyl groups.
Ceramides: N-acyl derivatives of sphingosine and related compounds.
Uniqueness: 2-Aminooctadec-14-EN-1-OL is unique due to its specific double bond position at carbon 14, which imparts distinct biological properties compared to other sphingoid bases . This unique structure allows it to participate in specialized cellular functions and signaling pathways .
Properties
CAS No. |
89962-22-1 |
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Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2-aminooctadec-14-en-1-ol |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,18,20H,2-3,6-17,19H2,1H3 |
InChI Key |
BQVDPIUYKUJERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCCCC(CO)N |
Origin of Product |
United States |
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